3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Overview
Description
AS-601811 is a bio-active chemical.
Scientific Research Applications
Pharmacological Activity
Alkaloid Properties : Tetrahydroberberine, a closely related compound, exhibits a bent molecular conformation and is involved in crystal packing through intermolecular hydrogen bonds. This suggests potential pharmacological applications (Pingali, Donahue, & Payton-Stewart, 2015).
Antineoplastic Potential : Derivatives of benzoquinolizinone have been synthesized and evaluated for antineoplastic (anti-cancer) and anticonvulsant activities, indicating their potential use in cancer therapy (Popp & Watts, 1978).
Chemical Synthesis and Properties
Reduction Studies : Research has explored the reduction of benzo[b]quinolizinium bromide with sodium borohydride, forming various reduced quinolizine derivatives. This has implications for synthetic chemistry processes (Miyadera & Tachikawa, 1969).
X-ray Crystallography : The Schmidt reaction product from a similar compound has been analyzed using X-ray crystallography, providing insights into the structural aspects of these compounds (Begley & Whittaker, 1973).
Synthesis of Heterocycles : Studies have been conducted on the chemistry of triketones to create quinolino-benzoxazinones and benzoxazepines, demonstrating the versatility of these compounds in synthesizing diverse heterocycles (Wittmann & Herzog, 1976).
Potential Therapeutic Applications
Steroid 5 Alpha-Reductase Inhibition : Benzo[c]quinolizin-3-one derivatives have been synthesized as selective inhibitors of human steroid 5 alpha-reductase isoenzyme 1, indicating potential therapeutic applications for skin disorders and male pattern baldness (Guarna et al., 1998).
Theoretical SAR Analysis : Theoretical methodologies have been used to analyze the structure-activity relationships of benzo[c]quinolizin-3-ones, aiding in the design of new active compounds for pharmaceutical applications (Braga & Galvão, 2004).
properties
CAS RN |
194979-95-8 |
---|---|
Product Name |
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl- |
Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
4,8-dimethyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one |
InChI |
InChI=1S/C15H17NO/c1-10-3-5-14-12(9-10)4-6-13-11(2)15(17)7-8-16(13)14/h3,5,9H,4,6-8H2,1-2H3 |
InChI Key |
SNEPAAKJPPNOQM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AS-601811; AS 601811; AS601811; UNII-LIV8A6AE5F; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.